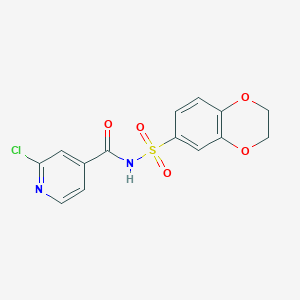
2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide, also known as GSK-J4, is a small molecule inhibitor that targets the histone demethylase JMJD3. JMJD3 is a member of the Jumonji C (JmjC) domain-containing family of proteins, which play a key role in regulating gene expression by removing methyl groups from histones. GSK-J4 has been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide exerts its effects by inhibiting the activity of JMJD3, a histone demethylase that plays a key role in regulating gene expression. JMJD3 is involved in the removal of methyl groups from histones, which can lead to changes in gene expression. By inhibiting JMJD3, 2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide can alter the expression of genes involved in various biological processes, including cell proliferation, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide has been shown to have a variety of biochemical and physiological effects, depending on the specific disease or condition being studied. In cancer, 2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide has been shown to inhibit cell proliferation and induce apoptosis (programmed cell death) in cancer cells. Inflammation is another area where 2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide has shown promise, with studies demonstrating its ability to reduce the production of pro-inflammatory cytokines in macrophages and other immune cells. In neurodegenerative disorders, 2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide has been shown to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide is its specificity for JMJD3, which allows for targeted inhibition of this protein without affecting other histone demethylases. This can be useful in studying the specific role of JMJD3 in various biological processes. However, one limitation of 2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide is its relatively low potency, which can make it difficult to achieve complete inhibition of JMJD3 in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide. One area of interest is the development of more potent analogs of 2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide that can achieve greater inhibition of JMJD3. Another potential direction is the use of 2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide in combination with other drugs or therapies to enhance its effectiveness. Additionally, further studies are needed to fully elucidate the role of JMJD3 in various biological processes and to determine the potential therapeutic applications of 2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide in these areas.
Synthesemethoden
The synthesis of 2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide involves several steps, starting with the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-5-chloropyridine to form the amide intermediate, which is subsequently treated with sulfonyl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide has been extensively studied in preclinical models of various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. Inflammation is another area where 2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide has shown promise, with studies demonstrating its ability to reduce the production of pro-inflammatory cytokines in macrophages and other immune cells. In neurodegenerative disorders, 2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide has been shown to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O5S/c15-13-7-9(3-4-16-13)14(18)17-23(19,20)10-1-2-11-12(8-10)22-6-5-21-11/h1-4,7-8H,5-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSXPOXHLNTTOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

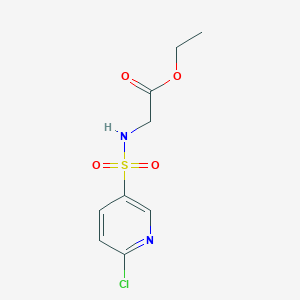
![(1s,3r)-3-[(3-Fluoropyridin-2-yl)amino]-1-methylcyclobutan-1-ol](/img/structure/B2862869.png)

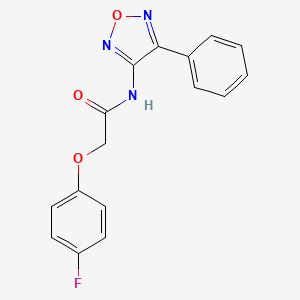
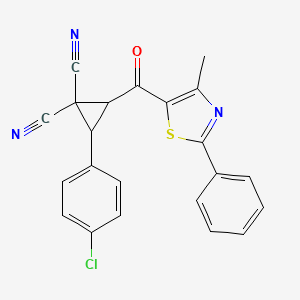
![5-[2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]ethyl-methylamino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B2862873.png)
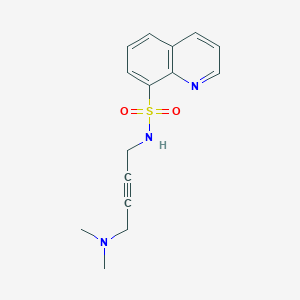
![7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B2862877.png)


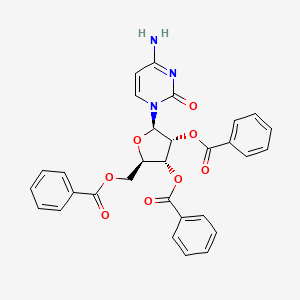
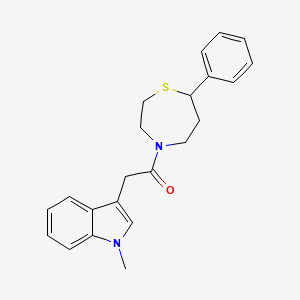
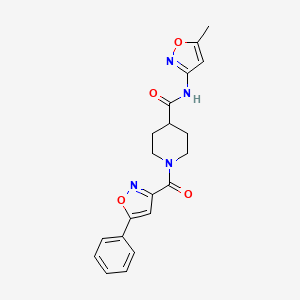
(C)C(C)(C)C](/img/structure/B2862888.png)